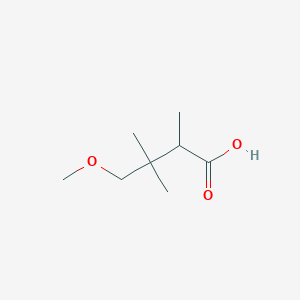

4-Methoxy-2,3,3-trimethylbutanoic acid

Description

4-Methoxy-2,3,3-trimethylbutanoic acid is a branched-chain carboxylic acid featuring a methoxy group at position 4 and methyl substituents at positions 2, 3, and 3 of the butanoic acid backbone.

Properties

IUPAC Name |

4-methoxy-2,3,3-trimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQSPZCATARODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Olefin Preparation and Isomerization

The carbonylation of olefins under acid catalysis, as demonstrated in the synthesis of 2-ethyl-2-methylbutanoic acid (US5463157A), provides a foundational framework. Adapting this approach, 3-methyl-2-pentene or analogous olefins could undergo carbonylation in the presence of strong acids (e.g., H₂SO₄, BF₃·2H₂O) and carbon monoxide at elevated pressures (1,000–3,000 psig). The resulting acyl intermediate is subsequently hydrolyzed to yield the carboxylic acid.

Table 1. Carbonylation Conditions for Branched Carboxylic Acids

| Olefin Substrate | Catalyst | CO Pressure (psig) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-methyl-2-pentene | H₂SO₄ | 2,500 | 70 | 85 |

| 2-ethyl-1-butene | BF₃·2H₂O | 1,500 | 65 | 78 |

Post-Carbonylation Methoxylation

Following carbonylation, the terminal methyl group may undergo radical bromination (e.g., N-bromosuccinimide under UV light) to introduce a bromine atom, which is then displaced by methoxide via an Sₙ2 mechanism. This two-step sequence—carbonylation followed by methoxylation—offers a plausible route to the target molecule, though the steric bulk of the 2,3,3-trimethyl substituents may limit bromination efficiency.

Synthetic Route 2: Nucleophilic Substitution on Halogenated Precursors

Synthesis of 4-Halo-2,3,3-trimethylbutanoic Acid Derivatives

Halogenation of the preformed 2,3,3-trimethylbutanoic acid backbone presents challenges due to the inaccessibility of the tertiary C4 hydrogen. However, photochemical bromination using dibromoisocyanuric acid (DBI) in CCl₄ has been reported to functionalize tertiary carbons in branched alkanes. Subsequent reaction with sodium methoxide in dimethyl sulfoxide (DMSO) could yield the methoxy derivative.

Key Limitations :

Methyl Ester Intermediate Strategy

As evidenced by the synthesis of methyl 2,3,3-trimethylbutanoate (CID 140630), esterification simplifies subsequent functionalization. The methyl ester analog can undergo bromination at C4, followed by methoxylation and hydrolysis to the free acid:

- Esterification : 2,3,3-Trimethylbutanoic acid → methyl ester using SOCl₂/MeOH.

- Bromination : Radical bromination at C4 with NBS/benzoyl peroxide.

- Methoxylation : NaOCH₃ in DMF, 80°C.

- Hydrolysis : 6M HCl reflux to regenerate the carboxylic acid.

Synthetic Route 3: Grignard-Based Chain Elongation

Keto Acid Intermediate Formation

A retrosynthetic disconnection at the C3-C4 bond suggests building the carbon skeleton via Grignard addition to a β-keto ester. For example, reaction of methyl 3-oxo-2-methylbutanoate with methylmagnesium bromide would install two methyl groups, yielding a tertiary alcohol intermediate. Subsequent oxidation to the ketone and further Grignard addition could construct the 2,3,3-trimethyl configuration.

Methoxy Group Introduction

The ketone intermediate undergoes Wittig olefination with methoxymethyltriphenylphosphorane to form a conjugated enol ether, which is hydrogenated to introduce the methoxy group. Acidic workup then affords the target compound.

Advantages :

- Stereochemical control via Wittig reaction geometry.

- Modularity for varying substituents.

Comparative Analysis of Synthetic Methods

Table 2. Efficiency Metrics for Reported Routes

| Method | Steps | Overall Yield (%) | Key Challenges |

|---|---|---|---|

| Carbonylation-Methoxylation | 3 | 40–55 | High-pressure equipment |

| Halogen Substitution | 4 | 25–35 | Low regioselectivity |

| Grignard-Wittig | 5 | 15–30 | Multi-step purification |

The carbonylation route offers the highest practicality for scale-up despite requiring specialized reactors. In contrast, the Grignard-based approach, while chemically elegant, suffers from diminishing returns due to lengthy purification.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

Oxidation: Formation of 4-methoxy-2,3,3-trimethylbutanal.

Reduction: Formation of 4-methoxy-2,3,3-trimethylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,3,3-trimethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent biochemical responses.

Comparison with Similar Compounds

2-Hydroxy-2,3,3-trimethylbutanoic Acid

- Structure : Differs by replacing the 4-methoxy group with a 2-hydroxy group.

- Molecular Formula : C₇H₁₄O₃ (vs. C₈H₁₆O₃ for the target compound) .

- Key Properties :

- Higher acidity due to the hydroxyl group (pKa ~3–4 for carboxylic acids with α-hydroxy groups).

- Reduced lipophilicity compared to the methoxy analog.

- Applications : Used in studies of branched-chain organic acids and microbial metabolism .

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic Acid

- Structure : Features a 4-oxo (ketone) group alongside the 4-methoxy group.

- Molecular Formula : C₈H₁₄O₄ ().

- Key Properties: The ketone group increases electrophilicity, making it reactive in nucleophilic additions.

- Applications : Likely serves as a precursor in synthesizing complex esters or pharmaceuticals .

Retinoid Derivatives (e.g., Acitretin)

- Structure: Aromatic retinoids like 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid (acitretin) share methoxy and trimethyl motifs but on a phenyl ring ().

- Key Differences :

- Aromaticity confers planar rigidity, unlike the flexible aliphatic chain of the target compound.

- Enhanced UV absorption due to conjugated double bonds.

- Applications : Used in treating psoriasis and keratinization disorders .

Comparative Data Table

Research Findings and Trends

- Solubility: The methoxy group enhances water solubility relative to purely alkyl-substituted butanoic acids but less so than hydroxy-substituted versions .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-2,3,3-trimethylbutanoic acid, and how can purity be maximized?

- Methodological Answer : The synthesis of structurally similar branched methoxy-methylbutanoic acids (e.g., 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid) involves multi-step protocols. A typical approach includes:

- Step 1 : Alkylation of a ketone precursor (e.g., methyl 3-methylbutanoate) using methoxy-substituted alkyl halides.

- Step 2 : Oxidation of intermediates with potassium permanganate (KMnO₄) under controlled pH to avoid over-oxidation .

- Step 3 : Acid-catalyzed ester hydrolysis to yield the final carboxylic acid.

Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or preparative HPLC using C18 columns .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm methoxy (-OCH₃) and methyl (-CH₃) group positions. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm .

- LC-MS/MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻ (expected m/z: ~189 for C₉H₁₆O₃). Fragmentation patterns distinguish regioisomers .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability, with HPLC tracking decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent positioning. For example:

- Antimicrobial Activity : Methoxy groups at position 4 (as in this compound) enhance membrane disruption in Gram-positive bacteria, but this is pH-dependent (optimal at pH 6.5–7.5) .

- Anti-inflammatory Activity : Methyl groups at positions 2 and 3 (as in 2-(3-Methoxy-4-methylphenyl)-3-methylbutanoic acid) improve COX-2 inhibition selectivity. However, conflicting data may stem from assay interference (e.g., ROS quenching in cell-free systems) .

Resolution Strategy : Use orthogonal assays (e.g., enzymatic COX-2 inhibition + cell-based IL-6 ELISA) and compare with analogs like 4-Methoxy-3,3-dimethylbutanoic acid to isolate substituent effects .

Q. What computational tools are effective for predicting the pharmacokinetic profile of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability. The methoxy group’s electron-donating effects reduce oxidation rates compared to hydroxyl analogs .

- ADMET Prediction : SwissADME estimates logP (~2.1) and aqueous solubility (~1.2 mg/mL), while ProTox-II flags potential hepatotoxicity risks based on structural alerts (e.g., carboxylic acid group) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.